Product packaging for dolabellanin C(Cat. No.:CAS No. 122462-72-0)

dolabellanin C

Cat. No.: B1168514
CAS No.: 122462-72-0
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Description

Dolabellanin C is a bioactive peptide extracted from the marine sea hare Dolabella auricularia , a shell-less mollusk found in the Indian and Pacific Oceans that feeds on brown algae . This compound is part of a family of dolabellanins, which are recognized for their potential cytotoxic and antineoplastic properties, often derived from the organism's algal diet . Like other related peptides, this compound is of significant research value for its potential antimicrobial properties. Studies on the closely related peptide Dolabellanin B2 have demonstrated potent, broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , Klebsiella pneumoniae , and Pseudomonas aeruginosa . This suggests that this compound may also function as a natural antibiotic agent, a critical area of investigation given the global crisis of antimicrobial resistance (AMR) . Marine invertebrates like D. auricularia lack an adaptive immune system and rely on innate immunity, with antimicrobial peptides (AMPs) serving as a key component of their defense . These peptides are typically cationic and hydrophobic, allowing them to interact with and disrupt microbial membranes, a mechanism that is inherently less prone to resistance development compared to conventional antibiotics . The production of this compound involves careful extraction from specific parts of D. auricularia , followed by purification using advanced techniques such as gel filtration and High-Performance Liquid Chromatography (HPLC) to ensure high purity . The final product is meticulously characterized using Mass Spectrometry (MS) for accurate identification and structural confirmation . This reagent is provided For Research Use Only. It is not intended for use in diagnostic procedures, patient management, or any therapeutic or personal applications. This product must not be used for clinical diagnostics or in performance studies aimed at developing commercial in-vitro diagnostic (IVD) products .

Properties

CAS No.

122462-72-0

Molecular Formula

C9H15NOSi

Synonyms

dolabellanin C

Origin of Product

United States

Isolation, Purification, and Source Organism of Dolabellanin C

Discovery and Early Isolation Methodologies for Dolabellanin C

The discovery of this compound is linked to the investigation of bioactive compounds found in sea hares. Early research into these marine mollusks revealed the presence of various substances with interesting biological activities. This compound was identified as an antineoplastic glycoprotein (B1211001) found in the body fluid of the sea hare Dolabella auricularia. nih.gov Initial isolation methodologies focused on extracting this active factor from the organism's tissues or fluids. nih.govscielo.br These early methods laid the groundwork for more refined purification techniques developed later.

Isolation of this compound from Dolabella auricularia (Sea Hare)

Dolabella auricularia, a substantial shell-less opisthobranch mollusk, serves as the primary source organism for this compound. vulcanchem.combioglyco.com This sea hare is known to produce a family of dolabellanins, including dolabellanin A, B, C, E, and P, which are extracted from different anatomical components such as the coelomic fluid, purple fluid, albumen gland, and egg mass. vulcanchem.combioglyco.com this compound is specifically found in the body fluid of Dolabella auricularia. nih.gov

The isolation process typically begins with the collection of D. auricularia. bioglyco.com For compounds found in bodily fluids, methods may involve stimulating the sea hare to secrete purple fluid or separating coelomic body fluid. bioglyco.com Tissues or fluids are often frozen at -80°C until processing. vulcanchem.combioglyco.com Extraction protocols involve homogenizing the source tissue or fluid in a suitable buffer solution, followed by centrifugation to remove cellular debris, yielding a crude extract containing various biomolecules. vulcanchem.combioglyco.com

Advanced Purification Techniques for this compound

Purifying this compound from crude extracts requires advanced techniques to achieve a high degree of homogeneity. As a glycoprotein, its purification often involves methods suitable for separating proteins and considering the attached carbohydrate moieties.

Chromatographic techniques are fundamental in the purification of glycoproteins like this compound. Gel filtration chromatography, also known as size exclusion chromatography (SEC), is often employed as an initial step. vulcanchem.combioglyco.com This technique separates proteins based on their molecular size, allowing for the removal of larger and smaller contaminants and providing a partially purified fraction containing the target glycoprotein. vulcanchem.combioglyco.combiopharmaspec.com

Further purification can be achieved using techniques such as ion exchange chromatography (IEX) or high-performance liquid chromatography (HPLC). vulcanchem.combioglyco.com IEX separates molecules based on their charge, which is particularly useful for proteins with varying isoelectric points. biopharmaspec.com HPLC provides high-resolution separation based on specific interactions with a stationary phase, enabling the isolation of this compound from remaining impurities. vulcanchem.combioglyco.com The combination of gel filtration and HPLC offers a powerful approach for obtaining highly pure this compound. vulcanchem.combioglyco.com

Electrophoresis is a crucial technique for characterizing the purity and molecular weight of proteins and glycoproteins after purification. Polyacrylamide gel electrophoresis (PAGE), particularly SDS-PAGE (Sodium Dodecyl Sulfate-PAGE), is commonly used. nih.govniscpr.res.inbio-rad.com SDS-PAGE separates proteins based on their molecular weight, allowing researchers to determine the apparent molecular mass of the purified this compound and assess the presence of any contaminating protein bands. niscpr.res.inbio-rad.com Studies have reported that purified this compound is a glycoprotein with a molecular weight of 215 kDa, consisting of three subunits of approximately 70 kDa each, as determined by electrophoresis. nih.gov Electrophoresis can also be used to monitor the effectiveness of different purification steps. bio-rad.com

Ecological Role of this compound in Source Organism: Chemical Defense Mechanisms

Dolabella auricularia employs sophisticated chemical defense systems, and this compound is believed to contribute to these mechanisms. vulcanchem.comvulcanchem.comuchicago.edu Sea hares, particularly those with reduced or absent shells, rely on chemical defenses to protect themselves from predators. uchicago.eduresearchgate.net These defensive compounds can be derived from their diet of algae or synthesized de novo. uchicago.eduresearchgate.netthreatenedtaxa.org

This compound, found in the body fluid, is considered part of the organism's defensive secretion. vulcanchem.comvulcanchem.com Along with other dolabellanins and bioactive compounds present in the purple fluid and other tissues, this compound likely plays a role in deterring predators or providing protection against microbial infections. vulcanchem.comdavaoresearchjournal.phuchicago.edu The presence of multiple dolabellanin variants in different tissues suggests a multi-layered defensive strategy in D. auricularia. vulcanchem.com Research indicates that the purple fluid, containing components like this compound, exhibits activities such as toxicity, antimicrobial action, and hemagglutination, supporting its function in chemical defense. scielo.brresearchgate.net

Here is a summary of some characteristics of purified this compound based on research findings:

CharacteristicValue / DescriptionSource
Molecular Weight215 kDa nih.gov
Subunits3 subunits, each approximately 70 kDa nih.gov
NatureGlycoprotein nih.gov
Source LocationBody fluid of Dolabella auricularia nih.gov
Ecological RoleContributes to defense mechanism vulcanchem.comvulcanchem.com
Activity (in studies)Antineoplastic (tumor lysis) nih.gov
Purity AssessmentAchieved apparent homogeneity after purification nih.gov

Note: The "Activity (in studies)" is mentioned as part of its characterization in the source material, but the focus of this article is strictly on isolation, purification, source, discovery, and ecological role as per the instructions.

Structural Characterization and Elucidation of Dolabellanin C

Determination of Dolabellanin C's Glycoprotein (B1211001) Nature

Early purification efforts identified this compound as a glycoprotein. nih.gov This was determined through methods such as purification to apparent homogeneity from the body fluid of Dolabella auricularia. nih.gov The presence of carbohydrate moieties covalently linked to the protein structure is a defining characteristic of glycoproteins. wikipedia.org Techniques like affinity chromatography, for example using lectins that bind to specific sugar structures, can be employed to confirm the glycoprotein nature of a compound. nih.gov

Analysis of this compound Subunit Composition

Purified this compound has been characterized as a glycoprotein with a molecular weight of approximately 215 kDa. nih.gov Analysis of its composition revealed that it is comprised of three subunits, each with a molecular weight of approximately 70 kDa. nih.gov This indicates that the mature, active form of this compound is a multimeric protein composed of identical or similarly sized polypeptide chains.

A summary of the subunit composition is presented in the table below:

ComponentApproximate Molecular Weight (kDa)Number of Subunits
Intact this compound2151
This compound Subunit703

Table 1: this compound Subunit Composition

Methodologies for Amino Acid Sequence Determination of this compound (e.g., N-terminal sequencing)

Determining the amino acid sequence, or primary structure, of a protein is fundamental to understanding its function and characteristics. egyankosh.ac.in For this compound, the amino acid sequence of the amino-terminal region has been determined. nih.gov

N-terminal sequencing, such as the Edman degradation method, is a common technique used for this purpose. egyankosh.ac.inwikipedia.org Edman degradation involves sequentially removing and identifying the amino acid residue at the N-terminus of a peptide or protein. wikipedia.org This process can be repeated to determine the sequence of the first several amino acids. wikipedia.org While Edman degradation is effective for sequencing relatively short peptides, mass spectrometry-based methods are also widely used for protein sequencing, including de novo peptide sequencing from tandem mass spectrometry data. uci.edu These methods involve fragmenting peptides and analyzing the mass-to-charge ratios of the fragments to deduce the amino acid sequence. uci.edu

Glycosylation Analysis and Characterization in this compound

Glycosylation, the enzymatic process of adding glycans (carbohydrate chains) to proteins, is a critical post-translational modification that can significantly impact protein structure, function, and recognition. wikipedia.orgnih.govnih.govrapidnovor.com As a glycoprotein, this compound undergoes glycosylation. nih.gov

Identification of Glycan Structures

The identification and characterization of the glycan structures attached to this compound are important for a complete understanding of its molecular nature. Glycans can vary in complexity and linkage type (e.g., N-linked or O-linked). wikipedia.orgrapidnovor.comfrontiersin.org N-linked glycans are attached to the nitrogen atom of asparagine residues, typically within the sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. rapidnovor.comfrontiersin.org O-linked glycans are attached to the oxygen atom of serine or threonine residues. wikipedia.orgrapidnovor.com

Role of Glycosylation in this compound Recognition and Activity

Glycosylation plays diverse roles in protein function, including influencing protein folding, stability, trafficking, and interactions with other molecules. nih.govnih.govrapidnovor.com For glycoproteins involved in biological recognition, the attached glycans can serve as ligands for glycan-binding proteins (lectins) or can mask underlying protein epitopes. nih.govnih.gov

In the context of this compound, which has been noted for its antineoplastic properties nih.govresearchgate.netresearchgate.net, glycosylation is likely to be significant for its activity and interaction with target cells. While specific details on how glycosylation affects this compound's recognition and activity are not extensively detailed in the provided information, studies on other bioactive glycoproteins from marine sources suggest that glycosylation can be crucial for their biological effects, including tumor cell recognition and lysis. researchgate.net The sugar moieties on glycoproteins can mediate specific binding to receptors on cell surfaces, which can be a key step in initiating a biological response. researchgate.netnih.gov Changes in glycosylation patterns can alter a cell's sensitivity to glycan-binding proteins and impact cellular activities. nih.govnih.gov

Biosynthetic Pathways of Dolabellanin C

Proposed Biosynthetic Precursors to Dolabellanin C

The biosynthesis of all diterpenoids, including the dolabellanes, is understood to originate from the precursor geranylgeranyl pyrophosphate (GGPP). nih.gov This C20 isoprenoid is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and serves as the linear substrate for the construction of the diverse range of diterpene carbon skeletons.

The formation of the characteristic 5/11-fused bicyclic core of the dolabellane skeleton from GGPP is a critical step in the biosynthesis of this compound. This intricate cyclization is hypothesized to be initiated by a diterpene synthase, a class of enzymes responsible for catalyzing the complex ring-forming reactions in terpene biosynthesis. nih.gov The proposed mechanism involves the ionization of the pyrophosphate group from GGPP, generating a geranylgeranyl cation. This cation then undergoes a series of intramolecular cyclizations to form the dolabellane carbocyclic framework.

While GGPP is the primary precursor, subsequent intermediates in the pathway leading to this compound are likely various hydroxylated and otherwise functionalized dolabellane derivatives. The specific sequence of these modifications remains to be definitively established.

Enzymatic Steps Implicated in this compound Biogenesis

Following the initial cyclization of geranylgeranyl pyrophosphate to form the foundational dolabellane skeleton, a series of enzymatic modifications are necessary to yield the final structure of this compound. Based on the known structures of various dolabellane diterpenoids, these enzymatic steps are proposed to include:

Cyclization: Catalyzed by a diterpene synthase, this is the initial and pivotal step in forming the 5/11-fused bicyclic core of the dolabellane structure from the linear precursor, geranylgeranyl pyrophosphate. nih.gov

Oxidation: A variety of oxidative enzymes, likely belonging to the cytochrome P450 monooxygenase superfamily, are presumed to be involved in introducing hydroxyl groups and other oxygen functionalities at specific positions on the dolabellane scaffold.

Acetylation: The addition of acetyl groups is a common modification in natural product biosynthesis and is likely carried out by acetyltransferases.

Reduction and Elimination: Other potential enzymatic modifications include reductions and eliminations, which would contribute to the final arrangement of double bonds and stereochemistry of the molecule. nih.gov

Epoxidation and Hydrolysis: The formation and subsequent opening of epoxide rings by epoxidases and hydrolases, respectively, can introduce further stereospecific hydroxyl groups. nih.gov

The precise order and interplay of these enzymatic reactions are what ultimately lead to the structural diversity observed within the dolabellane family of natural products.

Genetic Basis of this compound Biosynthesis (e.g., Gene Identification and Expression)

The genetic basis for the biosynthesis of this compound and other dolabellane diterpenoids is not yet well understood. The genes encoding the biosynthetic pathway are likely organized in a biosynthetic gene cluster (BGC). In marine organisms, particularly symbiotic bacteria, BGCs for secondary metabolites are often found on their genomes.

The identification of the specific BGC responsible for dolabellane biosynthesis would involve genome sequencing of the producing organism, followed by bioinformatic analysis to identify candidate gene clusters. These clusters would be expected to contain a gene for a diterpene synthase, as well as genes for modifying enzymes such as cytochrome P450s, transferases, and oxidoreductases.

To date, no specific gene cluster has been definitively linked to the biosynthesis of this compound. Future research in this area will likely focus on the genomic analysis of marine organisms known to produce dolabellane diterpenoids to uncover the genetic blueprint for the synthesis of these complex and biologically active molecules.

Biological Activities and Mechanistic Investigations of Dolabellanin C

Antineoplastic/Anticancer Activities of Dolabellanin C (in vitro and non-human in vivo studies)

This compound has demonstrated antineoplastic activity. nih.govresearchgate.net It is reported to be active even at low concentrations, specifically 0.38 ng protein/ml, and does not lyse normal white or red blood cells. nih.govresearchgate.net Research indicates that this compound, among other glycoproteins from Dolabella auricularia, exhibits anti-tumor and antineoplastic effects. nih.govd-nb.info

Induction of Apoptosis Pathways by this compound

While the provided search results mention the induction of apoptosis by other sea hare compounds like dolastatins nih.gov, and discuss apoptosis induction mechanisms generally frontiersin.orgabcam.compromega.denih.gov, there is no specific information in the search results detailing the direct induction of apoptosis pathways specifically by this compound. However, the antineoplastic effects observed in some studies suggest that apoptosis induction could be a potential mechanism, as it is a common pathway for eliminating cancer cells. frontiersin.orgabcam.compromega.denih.gov

Cell Cycle Modulation by this compound

The search results discuss cell cycle modulation in the context of antineoplastic agents and cellular processes scispace.comwikipedia.orgfrontiersin.orgplos.orgnih.govfrontiersin.org, but there is no specific information provided regarding the direct modulation of the cell cycle specifically by this compound. Antineoplastic agents often exert their effects by interfering with the cell cycle to halt the proliferation of cancer cells. wikipedia.orgfrontiersin.orgplos.orgnih.govfrontiersin.org

Inhibition of Cell Proliferation by this compound

While some search results mention the anti-proliferative property observed in other sea hare extracts researchgate.net, and discuss methods for assessing cell proliferation inhibition nih.govsartorius.com, there is no explicit data in the provided snippets detailing the direct inhibition of cell proliferation specifically by this compound. However, the reported antineoplastic activity implies an inhibition of cancer cell growth, which would involve the inhibition of cell proliferation. nih.govresearchgate.netnih.govd-nb.info

Mechanisms of Tumor Cell Lysis by this compound (non-human models)

This compound is described as an antineoplastic factor that induces tumor lysis. nih.govresearchgate.net It has been purified from the body fluid of the sea hare Dolabella auricularia. nih.govresearchgate.net The mechanism of tumor cell lysis by this compound in non-human models is not explicitly detailed in the provided search results. However, the purification study highlights its ability to induce tumor lysis and its activity at very low concentrations. nih.govresearchgate.net Another study on marine bivalves mentions a complex multimeric protein acting through a polymerization process on the target cell membrane to induce cytolytic activity against eukaryotic cells, including mouse tumor cell lines, but not bacteria. tandfonline.com While this refers to a different marine organism, it provides an example of a potential mechanism for tumor cell lysis by a marine-derived protein.

Structure Activity Relationship Sar Studies of Dolabellanin C

Impact of Glycosylation on Dolabellanin C Biological Activity

This compound is identified as a glycoprotein (B1211001), indicating that carbohydrate moieties are attached to its protein structure. nih.gov Glycosylation, a common post-translational modification, plays significant roles in the structure, folding, stability, and function of many proteins, including those involved in biological defense and recognition. nih.govwikipedia.org Glycans can influence protein conformation, solubility, and interactions with other molecules, including receptors. nih.gov In some biological contexts, glycosylation can shield immunogenic regions or serve as ligands for specific receptors, thereby influencing biological activity and immune responses. While the presence of glycosylation in this compound is established nih.gov, detailed research specifically delineating the precise impact of these attached glycan chains on its antineoplastic biological activity is not extensively described in the provided literature. The specific sugar structures and their contribution to the potent tumor lytic activity of this compound remain areas requiring further detailed investigation to fully understand this aspect of its SAR.

Chemical Modification and Activity Profiling of this compound Derivatives

Biotechnological Production and Analog Design of Dolabellanin C

Strategies for Recombinant Expression of Dolabellanin C and its Subunits

Recombinant expression involves producing proteins by introducing the gene encoding the protein into a host organism, which then synthesizes the protein. Strategies for the recombinant expression of complex proteins like this compound, or its individual subunits, face several considerations. These include selecting an appropriate expression system (e.g., bacterial, yeast, mammalian, or plant cells), optimizing gene sequences for expression in the chosen host, and ensuring proper protein folding and post-translational modifications, particularly glycosylation. nih.govresearchgate.netnih.govresearchgate.net

For proteins requiring disulfide bond formation, targeting expression to the periplasm in E. coli or using host strains with modified redox environments can be effective strategies. nih.govfrontiersin.org Fusion tags and appropriate signal peptides can also enhance protein targeting and production yields. researchgate.netfrontiersin.org Optimizing promoter strength and regulation is crucial for robust and controlled gene expression, minimizing metabolic burden on the host cell. nih.govresearchgate.net Lowering expression temperature can sometimes facilitate the production of soluble, folded protein in bacterial systems. nih.gov

Given that this compound is a glycoprotein (B1211001) with multiple subunits, expressing the individual subunits recombinantly might be a preliminary step. Each subunit's gene would need to be cloned into an expression vector suitable for the chosen host. Co-expression of the subunits or subsequent in vitro refolding and assembly might be necessary to reconstitute the functional, multi-subunit glycoprotein. Challenges in expressing multi-subunit proteins recombinantly include achieving balanced expression levels of each subunit and facilitating their correct assembly.

Challenges and Advances in Glycoprotein Engineering of this compound

Glycoprotein engineering involves modifying the glycosylation patterns of proteins to influence their properties, such as solubility, stability, efficacy, and immunogenicity. escholarship.orgnih.govugent.benih.gov As this compound is a glycoprotein, controlling or modifying its glycosylation is a key aspect of its biotechnological production and analog design.

A major challenge in glycoprotein engineering, particularly when using hosts like E. coli or standard yeast strains, is their natural glycosylation machinery, which differs significantly from that of the original marine organism or mammalian systems. escholarship.orgnih.govugent.be For instance, yeast often introduces high levels of mannose residues (hypermannosylation), which can be immunogenic in humans and affect protein function. nih.govugent.be Bacterial systems typically lack the complex glycosylation pathways found in eukaryotes. nih.gov

Advances in glycoprotein engineering include developing engineered host strains with "humanized" or modified glycosylation pathways. nih.govugent.be This involves introducing or knocking out specific glycosyltransferase and glycosidase enzymes to achieve desired glycan structures. nih.govugent.be Computational approaches and synthetic biology tools are also being employed to design and optimize glycosylation pathways and predict the impact of modifications on protein properties. escholarship.orgnih.gov

For this compound, glycoprotein engineering could aim to:

Replicate the native glycosylation pattern found in Dolabella auricularia.

Modify the glycans to improve stability or reduce potential immunogenicity if it were to be used in applications where this is a concern.

Engineer specific glycoforms to investigate the role of glycosylation in the protein's structure and function.

Achieving precise and consistent glycosylation for a complex glycoprotein like this compound in a recombinant system remains a significant challenge, requiring careful selection and engineering of the host cell and expression conditions.

Rational Design and Synthesis of this compound Analogs

Rational design of protein analogs involves using structural and functional information to guide modifications to the amino acid sequence or post-translational modifications with the goal of altering specific properties. rsc.orgmdpi.comnih.gov For this compound, rational design of analogs would likely focus on understanding the relationship between its structure, its subunits, and its observed biological activities (though discussion of specific activities is excluded per instructions).

The rational design process typically involves:

Determining or modeling the three-dimensional structure of this compound and its subunits.

Identifying key amino acid residues or structural motifs involved in protein folding, subunit interaction, or interaction with other molecules.

Designing modifications (e.g., point mutations, deletions, insertions) to target these specific regions.

Predicting the potential impact of these modifications on the protein's structure and properties using computational tools.

Following rational design, the synthesis of this compound analogs can be achieved through various methods. If the analog involves modifications to the amino acid sequence, recombinant expression is the primary approach. Synthetic genes encoding the modified protein sequence are designed and introduced into a host organism for expression. Chemical synthesis or semi-synthesis approaches might be considered for introducing non-canonical amino acids or specific modifications, particularly for smaller peptides or protein fragments, though this is more challenging for a large, multi-subunit glycoprotein.

For analogs involving modifications to glycosylation, the strategies discussed in Section 8.2 would be employed, engineering the glycosylation machinery of the host cell to produce the desired glycoforms.

Structure-Based Principles for this compound Analog Development

Structure-based principles for analog development rely heavily on understanding the three-dimensional structure of the target molecule. Although detailed structural information for this compound is not extensively available in the provided search results, the fact that it has a defined molecular weight and subunit structure suggests a specific folded conformation is important for its properties. nih.gov

Key structure-based principles applicable to this compound analog development would include:

Analyzing subunit interfaces: Understanding how the three subunits interact and the residues involved in these interactions. Modifications at these interfaces could affect assembly or stability.

Mapping glycosylation sites: Identifying the specific amino acid residues that are glycosylated and the types of glycans attached. This information is crucial for glycoprotein engineering efforts.

Predicting the impact of mutations: Using computational tools to model how changes in the amino acid sequence might affect protein folding, stability, and interactions.

Designing linkers or fusion partners: If developing fusion proteins or multi-domain analogs, structure-based principles can guide the design of linkers to ensure proper folding and function of the individual components.

Advanced Research Methodologies and Future Directions in Dolabellanin C Studies

Application of Proteomic and Glycomic Approaches in Dolabellanin C Research

Proteomic and glycomic approaches are becoming increasingly valuable in the study of glycoproteins such as this compound. Proteomics involves the large-scale analysis of proteins in a biological sample, often using mass spectrometry (MS) to identify and quantify proteins and peptides. nih.gov Glycomics, on the other hand, focuses on the comprehensive analysis of glycans (carbohydrates) and glycoconjugates, including glycoproteins. nih.govd-nb.info

Given that this compound is a glycoprotein (B1211001), understanding its protein component and its associated glycan structures is crucial for deciphering its biological function and mechanism of action. Proteomic methods can be applied to analyze the protein backbone of this compound, potentially identifying post-translational modifications beyond glycosylation. Glycomic approaches, utilizing techniques like glycan arrays and mass spectrometry, can reveal the specific sugar structures attached to the protein, the sites of glycosylation, and how these structures might influence the compound's activity and interaction with other molecules. nih.govd-nb.info

The integration of both proteomic and glycomic data can provide a more complete picture of this compound's structure-function relationships. For instance, changes in glycosylation patterns of target proteins upon exposure to this compound could be investigated using glycoproteomic techniques, which combine aspects of both fields. d-nb.info While the provided search results discuss the application of these methods in general biological and disease research, their specific application to this compound would involve detailed analysis of the purified glycoprotein and potentially cells or organisms treated with it. This could help identify specific protein targets or cellular pathways modulated by this compound, providing insights into its antineoplastic or other potential activities.

Computational Chemistry and Molecular Modeling for this compound-Ligand Interactions

Computational chemistry and molecular modeling play a significant role in understanding the interactions between a compound like this compound and its potential biological targets (ligands). kallipos.grlibretexts.orgresearchgate.net These methods use computational techniques to study molecular structure, properties, and interactions. kallipos.gr

Molecular modeling can be used to predict the three-dimensional structure of this compound, especially if experimental structural data is limited. This is particularly challenging for glycoproteins due to the flexibility and heterogeneity of glycan chains. However, advancements in modeling force fields and algorithms are improving the accuracy of glycoprotein modeling. github.ionih.gov

Once a plausible structure is obtained, molecular docking simulations can predict how this compound might bind to potential protein targets. kallipos.gr Molecular dynamics simulations can further explore the stability of these interactions over time and the conformational changes that might occur upon binding. github.ionih.gov These computational approaches can help identify key residues involved in binding, estimate binding affinities, and provide hypotheses about the mechanism of action at a molecular level. This is particularly valuable for a complex molecule like this compound, where experimental determination of all interactions might be challenging.

While the search results discuss computational chemistry and molecular modeling in a general context and for other biological systems like protein-drug interactions or virus-receptor binding, applying these to this compound would involve:

Building a computational model of this compound, including its glycan structures.

Identifying potential target proteins based on observed biological activities (e.g., proteins involved in cell proliferation for antineoplastic activity).

Performing docking and molecular dynamics simulations to study the interactions between this compound and these targets.

Such studies could provide valuable data on potential binding sites and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions), guiding further experimental design.

High-Throughput Screening Methodologies for Novel this compound Activities

High-throughput screening (HTS) is a powerful approach for rapidly testing large numbers of compounds for specific biological activities. the-scientist.comresearchgate.net Although this compound is a single compound, HTS methodologies can be adapted in several ways to advance research.

Firstly, HTS can be used to screen libraries of related compounds or derivatives of this compound to identify those with enhanced activity or altered specificity. This is part of the process of identifying novel chemical starting points for drug discovery or chemical tool development. ugent.be

Secondly, HTS can be employed to screen for novel biological activities of this compound itself in a wide range of cell-based assays or using small model organisms. the-scientist.comugent.bemdpi.com This could involve screening against different cancer cell lines, infectious agents, or targets related to other diseases, potentially uncovering previously unknown therapeutic potentials.

HTS platforms typically involve automated liquid handling, robotic systems, and sensitive detection methods (e.g., plate readers) to process thousands of samples quickly and efficiently. the-scientist.comugent.bepressbooks.pub Data acquisition and handling are also critical components. the-scientist.com Applying HTS to this compound research would involve developing specific assays that can detect the compound's effect (e.g., inhibition of cell growth, modulation of a specific protein activity) in a miniaturized format suitable for multi-well plates. pressbooks.pub

For example, if this compound is hypothesized to affect a particular signaling pathway, a cell-based assay measuring the activation or inhibition of a key component in that pathway could be developed and used in an HTS format to test different concentrations of this compound or its derivatives.

Emerging Research Frontiers and Unexplored Potential of this compound

Emerging research frontiers for this compound lie in exploring its potential beyond its initially identified antineoplastic activity. Given its origin from a marine organism, its role in the sea hare's defense mechanisms could provide clues to other biological activities. Marine invertebrates are known sources of compounds with diverse properties, including antimicrobial, antiviral, and immunomodulatory activities. researchgate.net

Exploring these possibilities represents an unexplored potential of this compound. For instance, investigating its effects on the immune system, either in vitro or in relevant model systems, could reveal immunomodulatory properties. Similarly, screening for antimicrobial or antiviral activities using relevant assays could uncover potential therapeutic applications in infectious diseases.

Furthermore, understanding the ecological role of this compound in Dolabella auricularia could provide insights into its biological functions and potential applications. Compounds involved in defense often have potent biological activities that can be harnessed for therapeutic purposes.

Advanced research methodologies, including those discussed in the preceding sections (proteomics, glycomics, computational modeling, and HTS), are essential for exploring these emerging frontiers and uncovering the full potential of this compound. For example, proteomic analysis of sea hare tissues producing this compound could identify other co-expressed proteins involved in its synthesis or transport, providing insights into its biosynthesis and regulation.

Methodological Challenges and Opportunities in this compound Research

Research into marine natural products like this compound presents several methodological challenges and opportunities.

Challenges:

Supply and Sustainability: Obtaining sufficient quantities of this compound from its natural source (Dolabella auricularia) can be challenging due to the limited availability of the organism and potential environmental concerns related to collection. uni-bonn.de This necessitates the development of sustainable sourcing strategies, such as aquaculture or, ideally, total synthesis or biotechnological production.

Structural Complexity: As a glycoprotein, this compound has a complex structure with both protein and glycan components. ufc.br Elucidating the precise structure, including the heterogeneity of glycan chains, requires advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy.

Low Yields: Isolation of pure this compound from crude extracts can be challenging, often resulting in low yields, which limits the amount of material available for detailed studies.

Complexity of Biological Systems: Studying the effects of this compound in complex biological systems (e.g., cellular pathways, in vivo models) requires sophisticated experimental designs and analytical methods to accurately measure its impact and identify its targets.

Data Integration: Integrating data from different advanced methodologies (proteomics, glycomics, computational modeling, HTS) poses a significant bioinformatics challenge. Tools and workflows are needed to combine and analyze these diverse datasets to gain a holistic understanding.

Opportunities:

Advancements in Analytical Techniques: Continuous improvements in mass spectrometry, NMR, and chromatographic techniques offer opportunities for more sensitive and detailed structural characterization of this compound and its interactions.

Progress in Computational Methods: Developments in computational chemistry and molecular modeling, including improved force fields and algorithms, provide enhanced capabilities for predicting structure, interactions, and dynamics of complex molecules like glycoproteins. github.ionih.gov

Development of HTS Assays: The adaptability of HTS allows for the development of tailored assays to screen for specific activities of this compound or its derivatives, accelerating the discovery of new applications. the-scientist.comugent.be

Synthetic Chemistry and Biotechnology: Advances in synthetic chemistry and biotechnology offer opportunities for the total synthesis of this compound or the development of methods for its recombinant production, addressing the supply challenge.

Integrated Omics Approaches: The increasing accessibility and sophistication of proteomic and glycomic technologies provide opportunities for comprehensive analysis of the biological impact of this compound at the molecular level. nih.govd-nb.infouniversiteitleiden.nlchromatographyonline.comnih.gov

Exploration of Marine Biodiversity: The vast and largely unexplored marine biodiversity represents a significant opportunity to discover novel compounds with therapeutic potential, and research on this compound can serve as a model for investigating other marine natural products. cbd.int

Overcoming the methodological challenges through the adoption of advanced techniques and collaborative efforts will be crucial for fully realizing the opportunities in this compound research and translating its potential into practical applications.

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